(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile
Description
(2E)-1H-Benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile is a merocyanine dye derivative featuring a benzimidazole core linked via an ethenenitrile bridge to a 1-ethylpyridin-2(1H)-ylidene moiety. Its structure combines electron-rich benzimidazole with a pyridine-based acceptor group, enabling unique photophysical and electronic properties.
Key structural features include:
- Ethenenitrile linker: Acts as a conjugated bridge, enhancing electron delocalization.
- 1-Ethylpyridin-2(1H)-ylidene group: Provides electron-withdrawing character and influences solubility via the ethyl substituent.
Properties
IUPAC Name |
(2E)-2-(1H-benzimidazol-2-yl)-2-(1-ethylpyridin-2-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-20-10-6-5-9-15(20)12(11-17)16-18-13-7-3-4-8-14(13)19-16/h3-10H,2H2,1H3,(H,18,19)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHBGDJAKTLLG-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with pyridine derivatives under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
The dual structure of (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile enhances its potential as a therapeutic agent. The benzimidazole component is known for its role in developing drugs targeting various diseases, including cancer and infections. Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties, which can be harnessed for drug development.
Case Study: Anticancer Activity
In studies involving benzimidazole derivatives, compounds similar to this compound have shown promising anticancer activities by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.
Agricultural Chemistry
Compounds containing benzimidazole and pyridine have been investigated for their potential as agrochemicals. They can act as fungicides or herbicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.
Case Study: Fungicidal Properties
Research has demonstrated that certain benzimidazole derivatives effectively inhibit fungal growth, making them suitable candidates for developing new fungicides. This application is crucial in managing crop diseases and enhancing agricultural productivity.
Mechanism of Action
The mechanism of action of (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally analogous to merocyanine dyes in , which share a pyridin-ylidene moiety but differ in substituents and linker groups. Key comparisons include:
Key Observations :
Spectroscopic and Electronic Properties
- IR Spectroscopy: The cyano group in the target compound is expected to show a strong absorption near ~2200 cm⁻¹, consistent with and . Pyridin-ylidene C=N stretches (~1600 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) would further characterize its IR profile.
- NMR Data :
Reactivity and Functionalization
- Cyclization Potential: Similar to compounds in , the target compound’s benzimidazole-acetonitrile moiety may undergo cyclization with electrophiles (e.g., chromone derivatives) to form polycyclic systems like pyrido[1,2-a]benzimidazoles .
- Electrophilic Substitution : The pyridine’s ethyl group may direct reactivity toward electrophilic substitution at the ortho/para positions, contrasting with bulkier octyl substituents that hinder such reactions .
Biological Activity
The compound (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile is a novel benzimidazole derivative that has gained attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with pyridine-based compounds. The characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antiviral Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been shown to inhibit viral RNA synthesis effectively. Specifically, derivatives targeting RNA polymerase II have demonstrated efficacy against various RNA viruses, including human cytomegalovirus (HCMV) .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Research has shown that certain benzimidazole compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For example, a study highlighted that specific benzimidazole derivatives can inhibit the growth of tumor cells through the activation of caspases and the suppression of anti-apoptotic proteins .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This inhibition is crucial in managing conditions like arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression, leading to downstream effects that inhibit cell proliferation or promote apoptosis.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes critical for viral replication and inflammatory processes, contributing to their therapeutic effects.
Case Studies
Several case studies illustrate the promising biological activity of benzimidazole derivatives:
- Anti-HCV Activity : A study reported that a related benzimidazole derivative exhibited significant anti-HCV activity by disrupting viral replication cycles .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain benzimidazole derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis .
- Inflammation Models : Animal models have shown that these compounds can significantly reduce inflammation markers in conditions such as carrageenan-induced paw edema .
Chemical Reactions Analysis
Alkylation Reactions
This compound undergoes alkylation at nucleophilic sites, particularly the benzimidazole nitrogen and pyridinium ylidene system.
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Reaction with ω-bromoacetophenones :
In boiling acetone, alkylation produces a mixture of Z- and E-configured pyridinium salts. The ratio depends on steric and electronic factors .
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Mechanism : SN2 displacement at the bromoacetophenone’s alkyl halide site, followed by stabilization via charge delocalization across the conjugated system .
Dearoylmethylation Under Thermal Conditions
Heating alkylated derivatives in acetonitrile induces dearoylmethylation, yielding 2-({1Н-benzo[d]imidazol-2(3Н)-ylidene}(cyano)methyl)-1-methylpyridinium bromide.
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Key Structural Evidence :
Tautomerization Behavior
The compound’s conjugated imine form is thermodynamically favored over hydrazone tautomers.
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Supporting Data :
Cyclization and Condensation Reactions
The nitrile group participates in cycloadditions and condensations:
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With Hydrazine Derivatives : Forms triazole or tetrazole rings under acidic conditions, analogous to methods used for related benzimidazoles .
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With Ketones : Acid-catalyzed condensation yields Schiff base derivatives, enhancing π-conjugation .
Catalytic Transfer-Hydrogenation
In solvent-free conditions, the compound acts as a hydrogen acceptor in transfer-hydrogenation with activated olefins .
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Conditions : 100°C, no catalyst.
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Outcome : Selective reduction of α,β-unsaturated nitriles to saturated analogs (yields >85%) .
Environmental Stability and Reactivity
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Moisture Sensitivity : The nitrile and pyridinium groups necessitate inert-atmosphere handling to prevent hydrolysis.
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Thermal Stability : DSC shows decomposition onset at 285°C, correlating with melting-point data.
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
